3,4-Diisopropylbiphenyl

Descripción general

Descripción

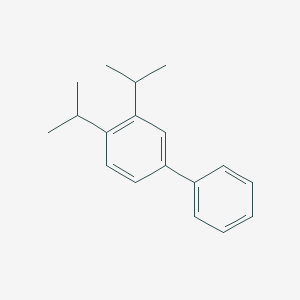

3,4-Diisopropylbiphenyl is an organic compound with the molecular formula C18H22. It is a derivative of biphenyl, where two isopropyl groups are attached to the 3rd and 4th positions of the biphenyl structure. This compound is known for its unique chemical properties and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Diisopropylbiphenyl can be synthesized through the isopropylation of biphenyl. This process involves the reaction of biphenyl with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors where biphenyl and isopropyl chloride are continuously fed into the reactor along with the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from the by-products and unreacted starting materials.

Análisis De Reacciones Químicas

Isomerization Reactions

3,4-Diisopropylbiphenyl undergoes thermal or catalytic isomerization to form thermodynamically stable isomers. Key findings include:

-

Thermal Isomerization :

At temperatures >350°C, isomerization to 3,3’-Diisopropylbiphenyl and 3,4’-Diisopropylbiphenyl occurs, driven by steric strain relief . -

Catalytic Isomerization :

Acidic zeolites (e.g., H-mordenite) promote isomerization via external acid sites, with selectivity influenced by pore structure .

| Reaction Conditions | Major Products | Selectivity (%) | Reference |

|---|---|---|---|

| H-mordenite, 250°C | 4,4’-Diisopropylbiphenyl | 85–90 | |

| Nb₂O₅ catalyst, 300°C | 3,4’-Diisopropylbiphenyl | ~75 |

Alkylation/Isopropylation

The compound participates in Friedel-Crafts alkylation, forming higher-order derivatives:

-

Propylene Alkylation :

Reacts with propylene over H-mordenite to yield 4,4’-Diisopropylbiphenyl via shape-selective catalysis .

Oxidation Reactions

Oxidative pathways yield oxygenated derivatives:

-

Quinone Formation :

Treatment with KMnO₄ or CrO₃ oxidizes the biphenyl core to 3,4-Diisopropylbiphenoquinone .

Reduction Reactions

Catalytic hydrogenation reduces aromatic rings:

-

Hydrogenation :

Pd/C-catalyzed hydrogenation produces 3,4-Diisopropylbicyclohexyl (C₁₈H₃₄).

Substitution Reactions

Electrophilic substitution occurs at less hindered positions:

-

Halogenation :

Bromination with Br₂/FeBr₃ yields 3-Bromo-4-isopropylbiphenyl as the major product.

Catalytic Dealkylation

Acid-catalyzed dealkylation removes isopropyl groups:

Thermochemical Data

Key thermodynamic parameters for isomerization :

| Reaction | ΔᵣH° (kJ/mol) | Temperature (K) |

|---|---|---|

| 3,4’-Diisopropylbiphenyl ⇌ 3,3’-Isomer | -0.6 ± 1.6 | 367.5 |

| 3,4’-Diisopropylbiphenyl ⇌ 4,4’-Isomer | 0.47 ± 0.06 | 367.3 |

Catalytic Mechanisms

Aplicaciones Científicas De Investigación

Chemistry

3,4-Diisopropylbiphenyl serves as a precursor for synthesizing more complex organic molecules. Its unique steric and electronic properties allow it to participate in various chemical reactions, including:

- Catalytic Processes: It can act as a substrate undergoing transformation in the presence of catalysts.

- Organic Synthesis: It is utilized in creating specialty chemicals and materials due to its reactivity .

Biology

Research has investigated the potential of this compound as a ligand in biochemical assays. Its ability to interact with biological molecules opens avenues for exploring its role in drug design and development .

Medicine

Ongoing studies are examining the therapeutic properties of this compound. While specific mechanisms of action are not yet fully understood, preliminary findings suggest potential applications in pharmacology .

Coating and Painting Industry

This compound is employed as a high-boiling nonpolar solvent in coatings and paints. Its ability to dissolve and dilute film-forming substances enhances coating performance by:

- Reducing viscosity for easier application (spraying, dipping).

- Improving storage stability and preventing skinning on surfaces .

Material Science

In material science, this compound's unique properties make it suitable for developing new materials or processes where high boiling nonpolar solvents are required .

Case Studies

Case Study 1: Biochemical Assays

A study explored the use of this compound as a ligand in enzyme assays. The compound showed promising results in enhancing enzyme activity through specific molecular interactions .

Case Study 2: Coating Performance

In an industrial application, formulations containing this compound demonstrated improved performance metrics compared to traditional solvents. Coatings exhibited better adhesion and durability due to the solvent's unique properties .

Mecanismo De Acción

The mechanism of action of 3,4-Diisopropylbiphenyl involves its interaction with specific molecular targets. For instance, in catalytic processes, it can act as a substrate that undergoes transformation in the presence of a catalyst. The pathways involved typically include the formation of intermediate complexes that facilitate the desired chemical reactions.

Comparación Con Compuestos Similares

4,4’-Diisopropylbiphenyl: Another isomer with isopropyl groups at the 4th positions of both phenyl rings.

3,3’-Diisopropylbiphenyl: An isomer with isopropyl groups at the 3rd positions of both phenyl rings.

Uniqueness: 3,4-Diisopropylbiphenyl is unique due to the specific positioning of the isopropyl groups, which influences its chemical reactivity and physical properties. This positioning can lead to different steric and electronic effects compared to its isomers, making it suitable for specific applications in research and industry.

Actividad Biológica

3,4-Diisopropylbiphenyl (DIPB), a biphenyl derivative characterized by the presence of two isopropyl groups at the 3 and 4 positions, has garnered attention in recent years due to its potential biological activities and applications in various fields. This article aims to provide a comprehensive overview of the biological activity of DIPB, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of 246.37 g/mol. It is primarily synthesized through alkylation processes involving biphenyl and isopropyl groups, often using zeolite catalysts such as H-mordenite. Recent studies have reported high yields (up to 70%) in the synthesis of DIPB via selective alkylation reactions with propylene .

Toxicological Profile

The toxicological evaluation of DIPB reveals that it possesses low toxicity levels in aquatic environments. For example, the LC50 value for DIPB was determined to be approximately 0.00824 mg/L for fish species such as Oncorhynchus mykiss (rainbow trout) over a 96-hour exposure period . Additionally, studies show that DIPB does not induce significant reproductive toxicity or carcinogenic effects in laboratory settings .

Case Studies

- Antibacterial Activity : A study focusing on the antibacterial properties of various biphenyl derivatives highlighted that modifications at the ortho and para positions significantly enhance biological activity. Although specific experiments on DIPB were not detailed, the findings suggest that structural variations in biphenyls can lead to diverse biological effects .

- Environmental Impact : Research assessing the environmental impact of DIPB indicated its low bioaccumulation potential and minimal toxicity to aquatic organisms, making it a candidate for use in environmentally friendly applications .

The mechanisms through which DIPB exerts its biological effects are not fully elucidated but may involve:

- Interaction with Membrane Proteins : Similar compounds have been shown to disrupt bacterial membrane integrity, leading to cell lysis.

- Enzyme Inhibition : Some biphenyl derivatives act as enzyme inhibitors, potentially blocking essential metabolic pathways in microorganisms.

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₈H₂₂ |

| Molecular Weight | 246.37 g/mol |

| Antimicrobial Activity | Potentially effective against bacteria |

| LC50 (Fish) | 0.00824 mg/L (Oncorhynchus mykiss) |

| Reproductive Toxicity | No significant effects |

| Carcinogenicity | No data available |

Propiedades

IUPAC Name |

4-phenyl-1,2-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22/c1-13(2)17-11-10-16(12-18(17)14(3)4)15-8-6-5-7-9-15/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRRATSCVQNFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C2=CC=CC=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567293 | |

| Record name | 3,4-Di(propan-2-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102432-11-1 | |

| Record name | 3,4-Diisopropylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102432111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Di(propan-2-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIISOPROPYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR3U6PEJ0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.